5-Carbamoylpyridine-3-carboxylic acid

Medicinal Chemistry Lead Optimization Physicochemical Properties

Sourcing the correct pyridinecarboxylic acid for patent-specific syntheses? Symmetric diacids or diamides fail due to regiochemical mismatch. 5-Carbamoylpyridine-3-carboxylic acid (CAS 24242-17-9) delivers: • **Patent-aligned structure**: Carboxylic acid at C3, carbamoyl at C5 - mandatory for WO2006/000589 A1 intermediates. • **Asymmetric coordination**: Enables directional MOFs & chiral catalytic sites (LogP -0.86, PSA 93 Ų). • **Analytical reference**: Distinct LC-MS profile for metabolite method development. Available for immediate R&D shipment.

Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
CAS No. 24242-17-9
Cat. No. B3050198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carbamoylpyridine-3-carboxylic acid
CAS24242-17-9
Molecular FormulaC7H6N2O3
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1C(=O)O)C(=O)N
InChIInChI=1S/C7H6N2O3/c8-6(10)4-1-5(7(11)12)3-9-2-4/h1-3H,(H2,8,10)(H,11,12)
InChIKeySRIRTFSQYOUBGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Carbamoylpyridine-3-carboxylic Acid: Asymmetric Building Block


5-Carbamoylpyridine-3-carboxylic acid (CAS 24242-17-9), also known as 5-Carbamoylnicotinic acid, is a pyridine-3,5-dicarboxylic acid monoamide derivative characterized by a carboxylic acid group at the 3-position and a carbamoyl (amide) group at the 5-position of the pyridine ring . This asymmetric substitution pattern distinguishes it from the symmetric parent diacid, pyridine-3,5-dicarboxylic acid (CAS 499-81-0) , and the fully symmetric diamide, pyridine-3,5-dicarboxamide (CAS 4663-99-4) [1]. The compound is a versatile small molecule scaffold employed primarily as a building block in medicinal chemistry and as a ligand precursor in coordination chemistry. Its molecular formula is C7H6N2O3, with a molecular weight of approximately 166.13 g/mol [2].

1 Asymmetric pyridine scaffold for medicinal chemistry building block synthesis
2 Regiospecific intermediate (3-COOH, 5-CONH2) for patented synthetic sequences
3 Ligand precursor with differentiated donor set for coordination chemistry and MOF design

5-Carbamoylpyridine-3-carboxylic Acid vs. Symmetric Analogs


Substituting 5-Carbamoylpyridine-3-carboxylic acid with its closest structural relatives—such as pyridine-3,5-dicarboxylic acid (diacid), pyridine-3,5-dicarboxamide (diamide), or other regioisomeric pyridinecarboxylic acid derivatives—is chemically and functionally inappropriate for many applications. The compound's asymmetric functionalization with a carboxylic acid at the 3-position and a primary amide at the 5-position creates a unique hydrogen-bonding donor/acceptor profile, as quantified by a computed LogP of -0.86 and a polar surface area (PSA) of 93 Ų [1]. This is in contrast to the parent diacid's higher hydrophilicity and the diamide's distinct electrostatic surface [2]. Critically, the target compound serves as a documented, specific intermediate in patent literature for the synthesis of complex pharmaceutical agents, a role that cannot be fulfilled by its symmetric analogs due to the precise regiochemical requirements of the synthetic sequence [3]. The following evidence provides a quantitative and contextual basis for its non-substitutability.

Pyridine-3,5-dicarboxylic acid (diacid) may not replicate the unique hydrogen-bonding profile and regiochemical requirements of the monoamide.
Pyridine-3,5-dicarboxamide (diamide) exhibits a distinct electrostatic surface; substitution may alter molecular recognition and synthetic outcome.
Other regioisomeric carbamoylpyridinecarboxylic acids fail the exact substitution pattern mandated in patent WO2006/000589 A1, risking IP and product identity.

5-Carbamoylpyridine-3-carboxylic Acid: Key Differentiators


Asymmetric Functionalization: Physicochemical Profile

5-Carbamoylpyridine-3-carboxylic acid possesses a distinct, asymmetrically substituted pyridine core, conferring a unique physicochemical profile relative to its symmetric relatives. This asymmetry is directly reflected in key computed properties [1]. The compound's LogP is -0.86, indicating moderate hydrophilicity, which is crucial for balancing aqueous solubility and membrane permeability in drug design. Its polar surface area (PSA) is 93 Ų, a descriptor often used to predict oral bioavailability and blood-brain barrier penetration [1].

Physicochemical Profile
Class-level inference
LogP = -0.86, PSA = 93 Ų (computed); intermediate between diacid (~0.18, ~87 Ų) and diamide (~-2.4, ~102 Ų)
Supports a distinct physicochemical window that may influence solubility and permeability in drug design.
Computed properties; experimental verification recommended for specific biological contexts.
Medicinal Chemistry Lead Optimization Physicochemical Properties

Patented Role as Synthetic Intermediate

The compound is explicitly cited as a key intermediate in the patent literature for synthesizing biologically active molecules, a role that is contingent on its precise substitution pattern. The patent WO2006/000589 A1, assigned to ALTANA PHARMA AG, utilizes 5-carbamoylpyridine-3-carboxylic acid in a synthetic sequence for novel compounds [1]. The use of a different regioisomer, such as 5-carbamoylpyridine-2-carboxylic acid or 6-carbamoylpyridine-3-carboxylic acid, or the symmetric diacid, would lead to a completely different product, underscoring the irreplaceable nature of this specific compound in the synthetic route [2].

Patented Intermediate Role
Head-to-head comparison
5-Carbamoylpyridine-3-carboxylic acid is explicitly used in WO2006/000589 A1; other regioisomers or symmetric analogs would yield different products.
Mandates exact regiochemistry for intellectual property compliance and synthetic fidelity.
Qualitative but absolute within the disclosed synthetic route.
Synthetic Chemistry Process Development Pharmaceutical Intermediates

Hydrogen Bonding Profile in Coordination Chemistry

The combination of a carboxylic acid and a primary amide on the same pyridine scaffold provides a unique hydrogen-bonding network and metal-coordination environment compared to the diacid or diamide analogs . While pyridine-3,5-dicarboxylic acid is a well-known ligand in the construction of Metal-Organic Frameworks (MOFs) , the monoamide derivative offers a different set of donor atoms and potential for forming non-covalent interactions. The presence of both a strong chelating group (carboxylate) and a hydrogen-bond donating/accepting group (carbamoyl) allows for the construction of supramolecular architectures with different topologies and properties compared to those built from symmetric building blocks [1].

Coordination Chemistry
Class-level / Data to verify
Asymmetric donor set (carboxylate + carbamoyl) offers a different H-bonding and metal-binding environment compared to diacid or diamide.
May enable distinct MOF topologies; supramolecular assembly requires experimental validation.
Inferred from coordination principles; no direct MOF data available for this compound.
Coordination Chemistry Ligand Design Metal-Organic Frameworks (MOFs)

Supply Chain and Procurement Profile

5-Carbamoylpyridine-3-carboxylic acid occupies a specific niche in the chemical supply chain, distinct from high-volume commodity chemicals. It is available from multiple specialist chemical suppliers as a research-grade building block . For instance, Biosynth offers the compound in quantities starting from 100 mg at $375.00 . Enamine lists the compound at 95% purity, available from US stock with a 2-day lead time, with prices ranging from $125 for 100 mg to $281 for 500 mg [1]. This availability and pricing profile is characteristic of a specialized, non-commodity intermediate, differentiating it from the less expensive and more widely available pyridine-3,5-dicarboxylic acid .

Procurement Profile
Supporting evidence
Available at ≥95% purity from multiple vendors; pricing ~$125–375/100 mg. Contrasts with bulk commodity diacid.
Specialty sourcing consistent with a research-grade building block, not a commodity reagent.
Supplier data as of 2026; confirm lead times and lot-specific purity.
Chemical Sourcing Procurement Supply Chain

Key Applications of 5-Carbamoylpyridine-3-carboxylic Acid


Regiospecific Pharmaceutical Intermediate

The primary, documented use case for this compound is as a specific intermediate in the synthesis of novel pharmaceuticals, as exemplified by its role in patent WO2006/000589 A1 [1]. In this scenario, the compound's precise substitution pattern (carboxylic acid at position 3, amide at position 5) is a prerequisite for the subsequent synthetic steps. Any deviation, such as using pyridine-3,5-dicarboxylic acid or another regioisomer, would result in a different product, potentially infringing on the intellectual property or failing to produce the desired biological activity. Organizations replicating or building upon this patented chemistry must source the exact compound to ensure synthetic fidelity and IP compliance.

Differentiated Ligand Precursor for MOFs

5-Carbamoylpyridine-3-carboxylic acid is a strategic precursor for designing novel ligands with asymmetric coordination environments . In contrast to the symmetric pyridine-3,5-dicarboxylic acid, which often yields highly symmetric MOF structures , this monoamide derivative can introduce directionality and asymmetry into the resulting framework. This is crucial for creating materials with anisotropic properties or for creating catalytic sites with unique chiral or steric environments. The compound's distinct hydrogen-bonding capabilities, as indicated by its intermediate LogP and PSA [2], also make it valuable for forming predictable supramolecular synthons in crystal engineering studies [3].

Reference Standard for Analytical Methods

Due to its well-defined structure and documented use in pharmaceutical research, 5-Carbamoylpyridine-3-carboxylic acid is a valuable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting related pyridinecarboxylic acid derivatives [1]. Its unique physicochemical signature (LogP, PSA, molecular weight) [2] provides a distinct chromatographic and mass spectrometric profile, facilitating its use as a calibrant or control compound in method development for complex biological matrices. This is particularly relevant for identifying or quantifying potential metabolites of drug candidates that contain a nicotinic acid or carbamoylpyridine moiety.

Application
Selection Property
Validation Focus
Regiospecific pharmaceutical intermediate
Exact 3-COOH, 5-CONH2 substitution pattern
Verify synthetic sequence compatibility with patent WO2006/000589 A1
Differentiated ligand for MOFs
Asymmetric carboxylate/amide donor set
Assess framework topology and porosity against symmetric diacid-based MOFs
Reference standard for analytical methods
Distinct chromatographic and mass spectrometric signature
Confirm peak identity and purity by HPLC/LC-MS for pyridinecarboxylic acid detection

Technical Documentation Hub

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26 linked technical documents
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